molecular formula C17H19NO5 B2540368 (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 951934-28-4

(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2540368
CAS RN: 951934-28-4
M. Wt: 317.341
InChI Key: VZXGPKNJONVDKQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, has a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . The flash point is 81 °C .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Compounds from Oleic Acid
Y. S. Kurniawan and colleagues synthesized novel 1,4-dioxaspiro compounds derivated from methyl 9,10-dihydroxyoctadecanoate (MDHO) using a sonochemical method. These compounds, with their potential as biolubricants, were confirmed through FTIR, GC-MS, 1H-NMR, and 13C-NMR spectrometers (Kurniawan et al., 2017).

Synthesis and Antimicrobial Activity of Benzofuran Based 1,2,3-Triazoles
V. Sunitha and her team synthesized a series of novel {6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanones using the click chemistry approach. These compounds exhibited high antimicrobial activity, as confirmed by FT-IR, 1H and 13C NMR, and MASS spectral data (Sunitha et al., 2017).

Antiviral Evaluation

New Spirothiazolidinone Derivatives
Çağla Begüm Apaydın and her team designed, synthesized, and evaluated a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Certain compounds in this series showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Apaydın et al., 2020).

Biological and Pharmacological Activities

Antitubercular Benzothiazinone BTZ043
A. Richter and colleagues conducted a structural study of (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate. The study, combining X-ray, variable temperature NMR, and DFT, revealed insights into the molecular structure and conformational dynamics of this compound (Richter et al., 2022).

Furanyl Derivatives from Red Seaweed with Pharmacological Activities
Fasina Makkar and K. Chakraborty isolated novel furanyl compounds from the red seaweed Gracilaria opuntia, characterized by unique skeletons. These compounds were assessed for anti-inflammatory and antioxidative effects in various in vitro models. The results indicated potential anti-inflammatory properties and significant anti-diabetic and angiotensin converting enzyme-I inhibitory activities (Makkar & Chakraborty, 2018).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-4-2-3-12-11-14(23-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-22-17/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXGPKNJONVDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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